1-Butyl-1,2-dinitroguanidine

Description

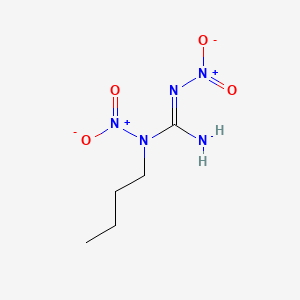

Structure

3D Structure

Properties

CAS No. |

64774-04-5 |

|---|---|

Molecular Formula |

C5H11N5O4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-butyl-1,2-dinitroguanidine |

InChI |

InChI=1S/C5H11N5O4/c1-2-3-4-8(10(13)14)5(6)7-9(11)12/h2-4H2,1H3,(H2,6,7) |

InChI Key |

MFZMLTAYUJRYQY-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN(/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |

Canonical SMILES |

CCCCN(C(=N[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 1 Butyl 1,2 Dinitroguanidine

Synthesis of Precursor 1-Butylguanidine and Its Functionalization Strategies

The foundational step in the synthesis of 1-butyl-1,2-dinitroguanidine is the preparation of its precursor, 1-butylguanidine. A common and effective method for the synthesis of monosubstituted guanidines is the reaction of the corresponding amine with a guanylating agent. In this case, n-butylamine serves as the primary building block.

One prevalent guanylating agent is S-methylisothiourea sulfate. The reaction proceeds by the nucleophilic attack of n-butylamine on the carbon of the isothiourea, leading to the displacement of methyl mercaptan and the formation of 1-butylguanidine. Another viable route involves the use of cyanamide, which reacts with n-butylamine hydrochloride under elevated temperatures to yield the desired guanidinium (B1211019) salt.

Once 1-butylguanidine is synthesized, it can be functionalized to prepare it for the subsequent dinitration steps. A key functionalization strategy is the introduction of a single nitro group to form 1-butyl-1-nitroguanidine. This is typically achieved through a controlled nitration reaction using a milder nitrating agent or by carefully controlling the stoichiometry of a more potent nitrating system. This mononitrated intermediate is often more stable and provides a more controlled entry into the dinitration process.

| Method | Guanylating Agent | Reactant | Typical Conditions |

| Method A | S-Methylisothiourea sulfate | n-Butylamine | Aqueous or alcoholic solution, room temperature to reflux |

| Method B | Cyanamide | n-Butylamine hydrochloride | Heating in a suitable solvent (e.g., water, ethanol) |

Advanced Dinitration Protocols for Guanidine (B92328) Derivatives

The introduction of two nitro groups onto the guanidine core, specifically in a vicinal (1,2) arrangement, is the most critical and challenging step in the synthesis of this compound. This transformation requires robust nitrating conditions and a deep understanding of the factors governing the regioselectivity of the reaction.

The choice of nitrating agent is crucial for achieving dinitration. Common nitrating systems for guanidine derivatives include mixtures of concentrated nitric acid and sulfuric acid, nitric acid in acetic anhydride, or more potent systems like oleum (B3057394) (fuming sulfuric acid) mixed with nitric acid. lukasiewicz.gov.plgoogle.comresearchgate.net For the synthesis of 1,2-dinitroguanidine from nitroguanidine (B56551), a mixture of 100% nitric acid and 20% oleum has been shown to be effective. researchgate.netenergetic-materials.org.cn

The reaction system must be carefully optimized to favor the formation of the 1,2-dinitro isomer. This involves controlling the temperature, reaction time, and the ratio of reactants. The nitration of 1-butylguanidine or its mononitrated derivative is expected to be highly exothermic, necessitating slow addition of the substrate to the pre-cooled nitrating mixture.

| Nitrating System | Typical Composition | Reaction Temperature | Application |

| Mixed Acid | Concentrated HNO₃ / Concentrated H₂SO₄ | 0 to 10 °C | General nitration |

| Nitric Acid/Acetic Anhydride | 100% HNO₃ / Acetic Anhydride | -5 to 28 °C | Synthesis of 1-(i-butyl)-1,3-dinitroguanidine lukasiewicz.gov.pl |

| Oleum/Nitric Acid | 20% Oleum / 100% HNO₃ | 0 to 10 °C | Synthesis of 1,2-dinitroguanidine researchgate.netenergetic-materials.org.cn |

The regioselectivity of the second nitration step is governed by a combination of kinetic and thermodynamic factors. The initial mononitration of 1-butylguanidine can occur at either the N-1 or N-2 position. The presence of the electron-donating butyl group at N-1 may direct the first nitration to the N-2 or N-3 position.

The introduction of the first nitro group, which is strongly electron-withdrawing, deactivates the guanidine core towards further electrophilic attack. To achieve dinitration, forcing conditions are required. The position of the second nitro group is influenced by the electronic environment created by the butyl group and the first nitro group. The formation of the 1,2-dinitro isomer suggests that the N-1 and N-2 positions are the most susceptible to nitration under the reaction conditions. The stability of the resulting this compound, potentially influenced by intramolecular hydrogen bonding or steric interactions, will also play a role in the final product distribution. In some cases, reversible denitration and re-nitration can occur, allowing for the thermodynamically most stable isomer to be formed over time. researchgate.net

Purification and Isolation Techniques for Synthesized this compound

The purification and isolation of this compound must be approached with caution due to the energetic nature of the compound. The crude product, likely containing residual acids and potentially isomeric impurities, requires careful workup.

A typical purification protocol would involve quenching the reaction mixture in an ice/water slurry, followed by extraction with an organic solvent such as ethyl acetate. lukasiewicz.gov.pl The organic extracts would then be washed with water and brine to remove inorganic impurities. Drying of the organic phase over an anhydrous salt like sodium sulfate, followed by removal of the solvent under reduced pressure, would yield the crude product.

Further purification can be achieved through recrystallization from a suitable solvent or solvent mixture. For similar compounds, ethanol (B145695) or a mixture of n-heptane and acetone (B3395972) has been used. lukasiewicz.gov.pl Column chromatography on silica (B1680970) gel can also be employed for the separation of isomers and other impurities, though this technique must be used with care for potentially sensitive compounds. lukasiewicz.gov.plstackexchange.com

Exploration of Convergent and Divergent Synthetic Strategies for Related this compound Analogues

The synthesis of analogues of this compound can be approached through either convergent or divergent strategies, allowing for the systematic modification of the molecular structure.

A divergent synthesis would utilize a common intermediate to generate a library of related compounds. For example, 1-butyl-1-nitroguanidine could serve as a branching point. Reaction with different nitrating agents or under varying conditions could lead to different dinitrated isomers or other functionalized derivatives. Alternatively, the un-nitrated nitrogen atoms could potentially be reacted with other electrophiles to introduce different functional groups.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. rsc.orgmdpi.com In the context of this compound analogues, one could envision the synthesis of a pre-formed 1,2-dinitroguanidine core, which is then alkylated with various alkyl halides to introduce different substituents at the N-1 position. strath.ac.uk This approach offers greater flexibility in the introduction of diverse alkyl or functionalized side chains. For instance, reacting a salt of 1,2-dinitroguanidine with butyl bromide or other alkyl halides would lead to the desired N-alkylated products. This strategy is particularly advantageous when the desired side chain is not stable to the harsh conditions of the dinitration reaction.

Reaction Mechanisms and Mechanistic Organic/inorganic Studies of 1 Butyl 1,2 Dinitroguanidine

Investigation of Nucleophilic Substitution Patterns on the Dinitroguanidine Moiety

The dinitroguanidine moiety is susceptible to nucleophilic attack, a characteristic that largely defines its chemical transformations. In the parent compound, 1,2-dinitroguanidine (DNG), the monoanion formed in weak acid or alkali undergoes hydrolysis to yield N,N'-dinitrourea. researchgate.netresearchgate.net Reactions with alkali in alcohol produce salts, while nitrogen-containing bases can form both salts and derivatives of 2-nitroguanidine. researchgate.netresearchgate.net

For 1-butyl-1,2-dinitroguanidine, the presence of the butyl group introduces steric and electronic modifications, though the fundamental reaction patterns are expected to be similar. The electron-donating nature of the butyl group can influence the reactivity of the electrophilic centers on the guanidine (B92328) core. Studies on related compounds, such as acyclic 1-alkyl-1,3-dinitroguanidines, show that they are readily hydrolyzed by potassium hydroxide (B78521) solution to give the corresponding N-alkyl-N-nitroamines. thieme-connect.de For instance, 1-butyl-1,3-dinitroguanidine is rapidly cleaved by dilute potassium hydroxide. acs.org This suggests a likely pathway for this compound, where nucleophiles like the hydroxide ion could attack the guanidine carbon, leading to the cleavage of the molecule.

Furthermore, the dinitroguanidine anion itself can act as a nucleophile. dokumen.pub In a relevant synthesis, potassium dinitroguanidine reacts with 1,3-bis(chloromethyl)nitramine in a nucleophilic substitution reaction. dokumen.pub This indicates that the deprotonated form of this compound could participate in similar SN reactions, with the butyl group sterically hindering the approach of the electrophile.

Electrophilic Reactivity Profiles at the Guanidine Nitrogen Centers within this compound

The guanidine framework contains multiple nitrogen centers with varying degrees of nucleophilicity, making them sites for electrophilic attack. The parent 1,2-dinitroguanidine is a weak base that undergoes protonation at the nitrogen of the amino group. researchgate.netresearchgate.net It also reacts with electrophiles like haloalkanes to yield N-alkylated products. researchgate.net

In this compound, the inductive effect of the alkyl substituent influences the nucleophilicity of the nitrogen atoms. The electron-donating butyl group is expected to increase the electron density on the adjacent nitrogen atom (N-1), making it and potentially other nitrogens in the molecule more susceptible to electrophilic attack compared to the unsubstituted DNG. Guanidines, in general, exhibit both nucleophilic and electrophilic character; the aminal function is responsible for N-nucleophilicity and subsequent alkylation or acylation reactions. researchgate.net The reactivity towards specific electrophiles would be a balance between the increased nucleophilicity conferred by the butyl group and potential steric hindrance around the nitrogen centers.

Thermal Decomposition Pathways and Energy Release Mechanisms for this compound

The thermal stability of this compound is a critical aspect of its character as an energetic material. Studies on the parent DNG show it is less thermally stable than other common energetic nitramines like RDX, a phenomenon attributed to the highly acidic nature of the compound and its tendency to exist in prototropic equilibria. lukasiewicz.gov.pl Differential scanning calorimetry (DSC) analysis of DNG shows a decomposition peak temperature of 182.83 °C. energetic-materials.org.cn

The introduction of an alkyl group significantly impacts this stability. Research on the closely related iso-butyl-dinitroguanidine (iso-butyl-DNG) revealed that it possesses poor long-term thermal stability. lukasiewicz.gov.pl Heat flow calorimetry (HFC) measurements demonstrated that while DNG itself shows acceptable stability, iso-butyl-DNG undergoes violent decomposition after several days at 75 °C. lukasiewicz.gov.pl

| Compound | Test Method | Observation |

|---|---|---|

| 1,2-Dinitroguanidine (DNG) | Heat Flow Calorimetry (HFC) | Acceptable stability over 19 days |

| iso-Butyl-dinitroguanidine (iso-butyl-DNG) | Heat Flow Calorimetry (HFC) | Violent decomposition observed after several days |

The decomposition of energetic materials can be initiated through unimolecular or bimolecular processes. libretexts.org For nitro compounds, a common unimolecular initiation step is the homolytic cleavage of the weakest bond, typically the N-NO₂ or C-NO₂ bond. researchgate.netresearchgate.net In the case of this compound, the initial unimolecular step is likely the fission of one of the N-NO₂ bonds, releasing •NO₂ and a corresponding guanidinyl radical.

Bimolecular pathways are also crucial, especially in the condensed phase. researchgate.net These often involve intermolecular hydrogen transfer. nih.gov Quantum chemistry calculations on the decomposition of guanidine nitrate (B79036) suggest that bimolecular reactions can have significantly lower energy barriers than unimolecular pathways. jes.or.jp For this compound, a bimolecular mechanism could involve the transfer of a hydrogen atom from the butyl group or the amino group of one molecule to a nitro group of an adjacent molecule, initiating a cascade of decomposition reactions.

Molecular structure has a profound effect on thermal stability and decomposition kinetics. The reduced stability of iso-butyl-DNG compared to DNG highlights the destabilizing influence of the alkyl substituent. lukasiewicz.gov.pl This can be attributed to several factors:

Electronic Effects : The electron-donating butyl group can increase electron density at the N-1 position, potentially weakening the adjacent N-NO₂ bond and lowering the energy barrier for its homolytic cleavage.

Steric Effects : The bulky butyl group can introduce strain into the crystal lattice, potentially creating defects that can act as initiation sites for thermal decomposition.

The decomposition of nitroguanidine (B56551) itself is known to produce gaseous products including nitrous oxide, ammonia, and water. dtic.mil It is expected that the decomposition of this compound would yield a more complex mixture of products, including nitrogen oxides, water, carbon dioxide, and various organic fragments derived from the butyl chain.

Redox Transformations and Electron Transfer Processes Involving the this compound Scaffold

This compound is an intramolecular redox system, containing powerful oxidizing nitro groups and a reducible fuel backbone (the butyl-guanidine scaffold). The thermal decomposition is the ultimate redox transformation, where the molecule undergoes auto-oxidation-reduction to produce stable, high-energy gaseous products.

The primary electron transfer process during decomposition involves the transfer of electrons from the carbon and hydrogen atoms of the molecular framework to the nitrogen and oxygen atoms of the nitro groups. The nitro groups act as the principal electrophiles or electron acceptors. The electron-donating butyl group enhances the electron density of the fuel component of the molecule, which may influence the rate and energetics of the initial electron transfer steps that lead to decomposition.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 1 Butyl 1,2 Dinitroguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR spectroscopy are fundamental techniques for the structural analysis of 1-Butyl-1,2-dinitroguanidine. Each nucleus within the molecule resides in a unique electronic environment, leading to a distinct resonance frequency or chemical shift (δ), which is measured in parts per million (ppm).

¹H NMR Spectroscopy : This technique provides information on the number and types of protons in a molecule. For this compound, one would expect to observe signals corresponding to the protons of the n-butyl group. The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups attached to the guanidine (B92328) core. The protons on the carbon adjacent to the nitrogen (α-CH₂) would be the most deshielded and appear at the highest chemical shift, followed by the subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂), and finally the terminal methyl group (δ-CH₃). Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, which can be used to confirm the connectivity of the butyl chain.

¹³C NMR Spectroscopy : This technique probes the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. For this compound, one would expect to see four signals for the n-butyl group and one for the guanidine carbon. The guanidine carbon would be significantly deshielded due to the attached nitrogen and nitro groups, appearing at a high chemical shift. The chemical shifts of the butyl carbons would follow a trend similar to that of the protons, with the α-carbon being the most deshielded.

¹⁵N NMR Spectroscopy : As a nitrogen-rich compound, ¹⁵N NMR spectroscopy is particularly valuable for characterizing this compound. This technique can distinguish between the different nitrogen environments within the molecule, such as the amino (-NH), imino (=N-), and nitro (-NO₂) groups. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and the electronic effects of neighboring groups.

While specific data for this compound is unavailable, the following table presents the ¹H and ¹³C NMR data for the closely related compound, 1-(iso-butyl)-1,3-dinitroguanidine, which can serve as a reference. lukasiewicz.gov.pl

Table 1: ¹H and ¹³C NMR Data for 1-(iso-butyl)-1,3-dinitroguanidine in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10.10 | bs | - | NH |

| ¹H | 9.96 | bs | - | NH |

| ¹H | 3.75 | d | 7.2 | CH₂ (CH₂CH(CH₃)₂) |

| ¹H | 2.00 | m | - | CH (CH₂CH(CH₃)₂) |

| ¹H | 0.94 | d | 6.7 | CH₃ (CH₂CH(CH₃)₂) |

| ¹³C | 156.41 | s | - | C=N |

| ¹³C | 58.56 | t | - | CH₂ |

| ¹³C | 26.89 | d | - | CH |

| ¹³C | 19.67 | q | - | CH₃ |

Data sourced from Latypov et al. lukasiewicz.gov.pl for 1-(iso-butyl)-1,3-dinitroguanidine. (bs: broad singlet, d: doublet, m: multiplet, s: singlet, t: triplet, q: quartet).

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide a powerful solution by correlating signals in two dimensions, which helps in unambiguously assigning resonances and elucidating complex structural features.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies spin-spin coupling between protons on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the α-CH₂ to the β-CH₂, the β-CH₂ to the γ-CH₂, and the γ-CH₂ to the δ-CH₃ protons, thus confirming the sequence of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached heteronuclei, typically ¹³C or ¹⁵N. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal of the butyl group to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and heteronuclei (typically 2-3 bonds away). HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the case of this compound, an HMBC spectrum would show correlations from the α-CH₂ protons to the guanidine carbon, confirming the attachment of the butyl group to the nitrogen atom.

Vibrational Spectroscopy (FT-IR and Raman) for Probing Molecular Vibrations and Functional Group Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching of the amino group, the C-H stretching of the butyl group, and the asymmetric and symmetric stretching of the nitro groups.

Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light from a laser source. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic peaks for the C-N and N-N bonds, as well as the symmetric stretching of the nitro groups.

The characteristic vibrational frequencies for nitroguanidines are summarized in the table below, which can be used to interpret the spectra of this compound.

Table 2: Characteristic Vibrational Frequencies for Nitroguanidines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3400 - 3200 | IR |

| C-H stretch (aliphatic) | 3000 - 2850 | IR, Raman |

| C=N stretch | 1680 - 1620 | IR, Raman |

| NO₂ asymmetric stretch | 1600 - 1530 | IR |

| NO₂ symmetric stretch | 1370 - 1290 | Raman |

| C-N stretch | 1250 - 1020 | IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating protonated molecules [M+H]⁺ or other adducts. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated molecular ion.

Electron Impact (EI) : EI is a hard ionization technique where the sample is bombarded with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern provides valuable information about the molecular structure.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum (the precursor ion) is selected and then subjected to further fragmentation to produce a second-generation mass spectrum (the product ion spectrum). This allows for the detailed elucidation of fragmentation pathways.

For this compound, an MS/MS experiment would likely involve selecting the protonated molecular ion [M+H]⁺ as the precursor. The fragmentation of this ion would be expected to proceed through the loss of neutral fragments such as the nitro group (NO₂) and parts of the butyl chain. Analysis of the product ion spectrum would provide definitive evidence for the structure of the parent molecule. For instance, the mass spectrum of 1-(iso-butyl)-1,3-dinitroguanidine shows a fragment corresponding to the loss of a nitro group ([M-1-NO₂]⁻). lukasiewicz.gov.pl

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Ionization Mode |

|---|---|---|

| 206 | [M+H]⁺ | ESI |

| 205 | [M]⁺ | EI |

| 159 | [M-NO₂]⁺ | EI, MS/MS |

| 148 | [M-C₄H₉]⁺ | EI, MS/MS |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction stands as a fundamental method for elucidating the detailed atomic structure of crystalline materials. anton-paar.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.comucibio.pt This pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice. uib.no By measuring the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the unit cell can be constructed, revealing the precise location of each atom. rsc.org

For energetic compounds, understanding the crystal structure is of paramount importance as it governs critical properties such as density, thermal stability, and sensitivity. The arrangement of molecules in the crystal lattice and the nature of their intermolecular interactions can significantly influence the material's performance and safety characteristics.

The foundational data obtained from an SCXRD experiment are the unit cell parameters—the lengths of the three axes (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry of the crystal. This information defines the fundamental repeating unit of the crystal lattice.

For the analogous compound, 1-methyl-1,2-dinitroguanidine , crystallographic studies have determined its structure. researchgate.net The compound crystallizes in the orthorhombic space group P b c a. ugr.es The unit cell parameters for 1-methyl-1,2-dinitroguanidine are presented in the table below. ugr.es

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Orthorhombic | P b c a | 11.116 | 18.075 | 6.559 | 90 | 90 | 90 | 1317.8 |

Table 1: Crystallographic Data for 1-methyl-1,2-dinitroguanidine. ugr.es

It is important to note that the substitution of a methyl group with a butyl group would be expected to alter the unit cell parameters and potentially the crystal packing and space group, due to the increased size and conformational flexibility of the butyl chain.

Hydrogen bonds are among the most significant intermolecular interactions that direct the assembly of molecules in the solid state. wiley.com They play a critical role in determining the crystal packing, density, and stability of many organic compounds, including energetic materials. Hydrogen bonds can be either intramolecular (within the same molecule) or intermolecular (between different molecules). nih.gov

In the case of 1-methyl-1,2-dinitroguanidine , the analysis of its crystal structure reveals a planar nitroguanyl group that is stabilized by an intramolecular hydrogen bond. researchgate.net This type of internal hydrogen bond often results in a more compact and stable molecular conformation. A notable feature of the crystal structure of 1-methyl-1,2-dinitroguanidine is the absence of intermolecular hydrogen bonds, which is a distinguishing characteristic. researchgate.net The delocalization of π-electron density results in bond lengths for C-N, N-N, and N-O that are intermediate between single and double bonds. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Butyl 1,2 Dinitroguanidine

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the fundamental properties of molecules, including their three-dimensional structure, electron distribution, and vibrational modes. For 1-Butyl-1,2-dinitroguanidine, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to build a foundational understanding of the molecule. scirp.orgnih.gov

The presence of a flexible n-butyl group in this compound gives rise to multiple conformational isomers, each with a unique spatial arrangement and energy level. Computational chemists use DFT to perform geometry optimization, a process that systematically alters the molecule's geometry to find the most stable, lowest-energy structures (local minima on the potential energy surface).

For molecules with rotatable bonds, such as the C-C and C-N bonds in the butyl chain, different conformers (e.g., gauche and anti) can exist. nih.gov Theoretical calculations can determine the relative stability of these isomers. For instance, studies on similar molecules like n-butyl nitrite (B80452) have shown that specific conformers are favored due to subtle intramolecular interactions. nih.gov By calculating the energies of all possible stable conformers, a comprehensive picture of the molecule's structural landscape can be developed.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data based on typical findings for flexible alkyl-nitro compounds to illustrate the output of conformational analysis.

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|

| BDG-1 | 178.5° (anti) | 0.00 | 65.2 |

| BDG-2 | 65.2° (gauche) | 2.15 | 24.8 |

| BDG-3 | -64.8° (gauche) | 2.18 | 10.0 |

The molecular electrostatic potential (MEP) surface is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This visualization highlights regions of positive and negative potential, which are crucial for understanding chemical reactivity and intermolecular interactions. scirp.org For an energetic material like this compound, the MEP surface typically reveals highly negative potential around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Conversely, positive potential is often found around the hydrogen atoms of the amino and butyl groups.

To quantify the charge distribution, methods such as Natural Bond Orbital (NBO) analysis are used. acs.org NBO provides atomic charges that offer a more chemically intuitive picture than other methods. This analysis is critical for understanding the electronic effects of the nitro groups and the butyl substituent on the guanidine (B92328) core.

Table 2: Representative Natural Bond Orbital (NBO) Charges for this compound This table contains hypothetical NBO charge data to demonstrate typical charge distribution in a dinitroguanidine structure.

| Atom | NBO Charge (e) |

|---|---|

| N (in N-NO₂) | +0.45 |

| O (in N-NO₂) | -0.38 |

| N (in C=NNO₂) | +0.52 |

| O (in C=NNO₂) | -0.41 |

| C (guanidine) | +0.33 |

Ab Initio Quantum Chemical Calculations for High-Accuracy Energetics and Reaction Paths

While DFT is efficient, high-accuracy energetics, particularly for predicting thermodynamic properties like the heat of formation, often require more computationally intensive ab initio methods. Composite methods like Gaussian-4 (G4) theory provide results that are very close to experimental values, often with an accuracy of a few kJ/mol. researchgate.net The calculated gas-phase heat of formation is a critical parameter for predicting the detonation performance of energetic materials. researchgate.net

Furthermore, ab initio calculations are used to map out reaction pathways, such as thermal decomposition. By calculating the Bond Dissociation Energies (BDE) for all bonds within the molecule, the weakest link can be identified, which is presumed to be the initial site of decomposition. scielo.br In many nitramine and nitroguanidine (B56551) compounds, the N-NO₂ bond is typically the weakest and the first to break upon heating. scielo.br

Table 3: Calculated Bond Dissociation Energies (BDE) for a Dinitroguanidine Analogue Data adapted from theoretical studies on related energetic materials to illustrate typical bond strengths.

| Bond | BDE (kJ/mol) |

|---|---|

| N-NO₂ | 145-160 |

| C-NO₂ | 210-225 |

| C-N (butyl) | 330-350 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions of this compound

Individual molecules exist in a condensed phase (solid or liquid) in practical applications. Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time, providing insight into bulk properties. nih.gov An MD simulation calculates the forces between atoms using a force field and then uses Newton's laws of motion to simulate their movements. nih.govmdpi.com

For this compound, MD simulations can be used to:

Predict crystal structure and density.

Analyze intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group of another.

Simulate the response of the material to external stimuli like temperature changes, providing insights into thermal stability.

Study the aggregation behavior of molecules in a solution or mixture. nih.gov

These simulations are crucial for bridging the gap between the properties of a single molecule and the performance of the bulk material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Chemical Characteristics of Dinitroguanidine Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of new, un-synthesized compounds based on a model trained on known molecules. mdpi.comnih.govmdpi.com The process involves calculating a set of numerical parameters, or "molecular descriptors," for a series of related compounds (e.g., dinitroguanidine analogues) and then creating a mathematical equation that correlates these descriptors with an experimental property, such as impact sensitivity or density. researchgate.net

Common descriptors include:

The square of the charge on the nitro group (QNO₂²)

Oxygen balance (OB₁₀₀)

Molecular volume or surface area

Dipole moment

Once a reliable QSPR model is developed, it can be used to rapidly screen virtual libraries of new dinitroguanidine derivatives to identify candidates with desirable properties (e.g., high energy and low sensitivity) before committing resources to their synthesis and testing.

Table 4: Example of a QSPR Data Set for Dinitroguanidine Analogues This table presents hypothetical data to illustrate the relationship between molecular descriptors and a target property.

| Analogue (R-group) | Q(NO₂) avg. (e) | Oxygen Balance (OB₁₀₀) | Predicted Density (g/cm³) |

|---|---|---|---|

| Methyl | -0.395 | -29.8 | 1.88 |

| Ethyl | -0.392 | -41.2 | 1.81 |

| Propyl | -0.390 | -50.0 | 1.75 |

| Butyl | -0.388 | -56.9 | 1.70 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-butyl nitrite |

| N-n-butyl-N',N'-dinitroguanidine |

| 1-butyl-1,3-dinitroguanidine |

| iso-butyl-DNG |

| N-n-butyl-N-(2-nitroxyethyl) nitramine |

Applications and Emerging Research Paradigms for 1 Butyl 1,2 Dinitroguanidine in Chemical Science

Role in the Design and Synthesis of Advanced Energetic Materials

Substituted N,N'-dinitroguanidines have been investigated since the 1950s, but the unsubstituted 1,2-dinitroguanidine (DNG) was only synthesized and characterized much more recently. lukasiewicz.gov.pl DNG and its derivatives are considered attractive components for explosive and propellant formulations due to their molecular composition and high oxidation potential. lukasiewicz.gov.pl The introduction of an alkyl group, such as a butyl group, can modify physical properties like melting point, making derivatives like 1-Butyl-1,2-dinitroguanidine of interest as potential low-melting energetic materials or plasticizers. lukasiewicz.gov.pl

Principles of Molecular Design for Enhanced Energy Density and Stability

The design of advanced energetic materials hinges on achieving a delicate balance between high performance (energy density) and low sensitivity (stability). cdu.edu.ua Key molecular features that contribute to high energy density include a high positive heat of formation, high density, and a favorable oxygen balance. frontiersin.org

High Nitrogen and Oxygen Content: The dinitroguanidine scaffold is inherently rich in nitrogen and contains oxygen-rich nitro groups. scielo.brscielo.br High nitrogen content is desirable as the formation of stable dinitrogen gas (N₂) upon decomposition is a highly exothermic process, contributing significantly to the material's energy output. scielo.br

Energy Density and Detonation Properties: The performance of an energetic material is often evaluated by its detonation velocity (D) and detonation pressure (P). scielo.br Theoretical studies on cyclic energetic materials based on nitroguanidine (B56551) have shown the potential for high crystal densities (approaching or exceeding 2.0 g/cm³) and excellent detonation properties, often superior to those of traditional explosives like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). scielo.brscielo.br For instance, a series of energetic salts based on 1,2-dinitroguanidine demonstrated detonation velocities ranging from 7665 to 8422 m/s and detonation pressures from 24.8 to 30.3 GPa, which are superior to those of TNT (2,4,6-trinitrotoluene). researchgate.net

Stability: Thermal stability is a critical factor for the safe handling, storage, and application of energetic materials. researchgate.net The stability of nitroguanidines can be influenced by their molecular structure. While 1,2-dinitroguanidine itself is a strong acid, which can limit its application, its transformation into salts or derivatives can dramatically increase stability. scielo.brresearchgate.net The presence of inter- and intramolecular hydrogen bonds, such as those between the -NH₂ and -NO₂ groups in DNG, also plays a role in stabilizing the crystal structure. researchgate.net Theoretical modeling helps in understanding the decomposition pathways, with the cleavage of the N-NO₂ bond often being a primary step. mdpi.com

Table 1: Comparative Detonation Properties of DNG-based Materials and Standard Explosives Data synthesized from theoretical calculations and experimental results.

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |

| TNT | 1.65 | 6.90 | 19.0 | nih.gov |

| RDX | 1.82 | 8.75 | 34.0 | scielo.brnih.gov |

| HMX | 1.91 | 9.10 | 39.0 | scielo.br |

| 1,2-Dinitroguanidine (DNG) | 1.80 | 8.25 | 30.7 | nih.gov |

| Designed DNG Cyclic Derivatives | 1.96 - 2.02 | 8.71 - 9.05 | 35.47 - 38.55 | scielo.brscielo.br |

Methodologies for Incorporating Dinitroguanidine Scaffolds into Novel Energetic Frameworks

The dinitroguanidine unit can be integrated into more complex molecular architectures to create next-generation energetic materials. This is achieved primarily through salt formation and covalent modification.

Formation of Energetic Salts: Due to the acidic nature of the N-H proton on the nitroamine group (-NHNO₂), 1,2-dinitroguanidine readily forms salts with various nitrogen-rich bases. scielo.brresearchgate.net This strategy is effective because it can significantly enhance thermal stability while maintaining or even improving energetic performance. researchgate.net For example, energetic salts of DNG have been synthesized with aminoguanidinium and 3,4,5-triaminotriazolium cations. researchgate.net The synthesis often involves a metathesis reaction, for instance, between silver 1,2-dinitroguanidinate and a chloride salt of the desired base. researchgate.net

Fused Heterocyclic Systems: A modern approach in energetic materials design involves creating fused polycyclic structures. researchgate.net These molecules often exhibit high heats of formation and density due to ring strain and efficient crystal packing, leading to excellent performance and enhanced thermal stability. researchgate.net The dinitroguanidine scaffold can serve as a precursor or building block in the synthesis of such complex nitrogen-rich heterocyclic frameworks.

Covalent Derivatization: The reactivity of the DNG core allows for covalent modifications. For instance, N-alkylated products can be formed by treating DNG with haloalkanes. researchgate.net The synthesis of this compound itself involves the nitration of a precursor like 1-Butyl-1-nitroguanidine, demonstrating a key derivatization pathway. lukasiewicz.gov.pl

Utility as a Synthon in Complex Organic Synthesis

Beyond its role in energetic materials, the guanidine (B92328) functional group is a powerful and versatile building block, or synthon, in organic synthesis. benthamdirect.combohrium.com It serves as a key intermediate for constructing a wide array of molecules, particularly heterocyclic compounds. tandfonline.com

Routes to Novel Heterocyclic Systems Incorporating Guanidine Units

The guanidine moiety, as present in this compound, is a precursor for various heterocyclic systems, leveraging its nucleophilic character and its ability to react with bifunctional electrophiles. bohrium.comtandfonline.com

Synthesis of Pyrimidines: Substituted pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with guanidine or its derivatives. tandfonline.com The reaction proceeds through conjugate addition followed by cyclization. tandfonline.com This method is versatile, allowing for the use of various 1,3-dicarbonyl analogs like enaminones and acylketene dithioacetals to produce highly substituted pyrimidines. tandfonline.com

The Biginelli Reaction: The three-component Biginelli reaction provides a pathway to 6-membered guanidine-containing heterocycles, specifically 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.govacs.org This reaction involves the condensation of a guanidine derivative, an aldehyde, and a β-ketoester. nih.gov While the classic Biginelli reaction with guanidine itself can have low yields, modified methods using protected guanidines, such as triazone-protected guanidine, have been shown to give good yields with a wide range of aldehydes and β-ketoesters. nih.gov

Synthesis of Imidazoles and Triazines: Guanidine derivatives are also used to synthesize five- and six-membered heterocycles like imidazoles and triazines. bohrium.comtandfonline.com For example, the condensation of monosubstituted guanidinium (B1211019) salts with glyoxal (B1671930) dihydrate yields 2-amino-4,5-dihydro-4,5-dihydroxy-1-substituted imidazolium (B1220033) salts. bohrium.comtandfonline.com Furthermore, 1,3,5-triazines can be prepared from the reaction of guanidine with reagents like N-formylformamidine. bohrium.com

Table 2: Selected Synthetic Routes to Heterocycles Using a Guanidine Synthon

| Heterocycle Class | Key Reactants | General Reaction Type | Reference |

| Pyrimidines | Guanidine + 1,3-Dicarbonyl Compound | Condensation/Cyclization | tandfonline.com |

| Dihydropyrimidines | Guanidine + Aldehyde + β-Ketoester | Biginelli Reaction (3-component) | nih.govacs.org |

| Imidazoles | Guanidine + Glyoxal dihydrate | Condensation/Cyclization | bohrium.comtandfonline.com |

| 1,3,5-Triazines | Guanidine + N-Formylformamidine | Cyclocondensation | bohrium.com |

Derivatization for the Preparation of Polyfunctional Molecules from this compound

The structure of this compound offers several sites for chemical modification, enabling its transformation into a variety of polyfunctional molecules.

Nitration and Alkylation: The synthesis of this compound itself involves the nitration of 1-Butyl-1-nitroguanidine using a nitrating agent like nitric acid in acetic anhydride. lukasiewicz.gov.pl The parent DNG molecule can undergo N-alkylation when treated with haloalkanes, indicating that the remaining amino proton can be substituted. researchgate.net

Cleavage to Functional Intermediates: Substituted dinitroguanidines can be cleaved under specific conditions to yield other useful synthetic intermediates. For example, 1-butyl-1,3-dinitroguanidine (an isomer) is rapidly cleaved by dilute potassium hydroxide (B78521) to yield the potassium salt of nitrocyanamide (B14539708) and the corresponding primary nitramine. acs.org Nitrocyanamide is itself a valuable building block for energetic materials, as it combines a high-heat-of-formation nitrile moiety with a high-performance nitro group. acs.org This cleavage pathway represents a method for transforming the dinitroguanidine scaffold into other polyfunctional energetic frameworks.

Advanced Materials Science Applications of this compound Derivatives

The applications of dinitroguanidine derivatives extend beyond conventional energetic materials into the realm of advanced materials science.

One of the emerging areas is the development of Energetic Metal-Organic Frameworks (EMOFs). researchgate.net EMOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. When the organic ligands are themselves energetic molecules, the resulting framework can exhibit unique properties, combining high energy content with potentially tunable stability and sensitivity. The dinitroguanidine moiety, with its multiple nitrogen and oxygen atoms, possesses excellent coordination sites for metal ions, making its derivatives prime candidates for use as ligands in the synthesis of novel EMOFs. researchgate.net The synthesis of such materials often presents challenges, but strategies for their construction, including in-situ controllable synthesis, are being developed. researchgate.net

Precursors for Polymeric Architectures with Tunable Properties

Currently, there is no direct published research demonstrating the use of this compound as a monomer for creating polymeric architectures. The synthesis of complex polymeric architectures often relies on monomers with specific reactive sites that can undergo controlled polymerization reactions. nih.gov However, the structural features of this compound suggest its potential as a precursor or modifying agent for specialized polymers.

The guanidine core possesses multiple nitrogen atoms which could, in principle, act as nucleophilic sites for reactions. For instance, the reactivity of related compounds like 1-amino-2-nitroguanidine (ANQ), which can undergo condensation and cyclization reactions, hints at the potential for forming larger, more complex molecules. nih.gov The synthesis of polymers with tunable properties often involves the careful design of monomers and control over the polymerization process to create specific architectures like linear, branched, or cross-linked structures. frontiersin.orgthno.org

One potential, though unexplored, pathway could involve the functionalization of the butyl group or the modification of the dinitroguanidine moiety to introduce polymerizable groups. Another theoretical approach could be its use as a cross-linking agent. The reactive nature of the nitroamine groups might be harnessed to link pre-existing polymer chains, thereby tuning the mechanical and thermal properties of the final material. For example, the anionic polymerization of aziridines activated by electron-withdrawing groups has been reported, a concept that could theoretically be extended to activated amine-like structures. mdpi.com

A key challenge would be controlling the reactivity of the energetic dinitroguanidine group to prevent decomposition under polymerization conditions. Research into the hydrolysis of related 1-alkyl-1,3-dinitroguanidines shows they can be converted to N-alkyl-N-nitroamines, indicating a potential pathway for chemical modification into a more stable monomer. thieme-connect.de

Table 1: Potential Polymerization Strategies for this compound (Theoretical)

| Strategy | Description | Potential Outcome | Key Challenge |

|---|---|---|---|

| Functionalization | Introduction of a polymerizable group (e.g., vinyl, acrylate) onto the butyl chain or guanidine core. | Creation of a novel monomer for addition or condensation polymerization. | Maintaining the stability of the dinitroguanidine moiety during functionalization and polymerization. |

| Cross-linking Agent | Utilizing the reactivity of the N-NO2 groups to form bonds between existing polymer chains. | Thermoset materials with potentially high thermal stability and density. | Controlling the cross-linking reaction to avoid premature or explosive decomposition. |

| Ring-Opening Polymerization | Synthesizing a cyclic derivative of this compound that could undergo ring-opening metathesis polymerization (ROMP). | Regioregular polymers with high functional group density. nist.gov | Synthesis of a stable, strained cyclic monomer containing the energetic group. |

Components in Functional Coatings and Self-Assembled Systems

The incorporation of this compound into functional coatings or self-assembled systems is not documented in current scientific literature. However, the principles of materials science suggest several hypothetical roles for this molecule. Functional coatings are often designed to impart specific properties to a surface, such as hydrophobicity, conductivity, or flame retardancy. wiley.com Self-assembly relies on non-covalent interactions between molecules to form ordered structures. nih.govnih.gov

Given its high nitrogen and oxygen content, this compound could theoretically be investigated as a component in intumescent or flame-retardant coatings. The P–N synergism is a known concept in flame retardancy, and while this compound lacks phosphorus, the high nitrogen content could contribute to char formation and the release of non-flammable gases upon thermal decomposition. wiley.com

For self-assembly, the molecule possesses both a nonpolar butyl group and a highly polar dinitroguanidine head. This amphiphilic character, although weak, could potentially lead to the formation of organized structures like monolayers at interfaces or micelles in specific solvent systems. The hydrogen bonding capabilities of the guanidine moiety could also direct the formation of ordered crystalline or supramolecular structures. scispace.com

Future Directions and Uncharted Territories in this compound Research

The future of this compound research outside of energetic materials is an open field. Its unique combination of a flexible alkyl chain and a rigid, electron-poor, and polar functional group makes it an intriguing candidate for exploration in several advanced areas of chemistry.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org A key area within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. mdpi.comrsc.org There are no published studies on the use of this compound in this context.

Theoretically, this compound could function as a 'guest' molecule. Its size and shape could allow it to fit within the cavities of well-known host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The nonpolar butyl chain would likely be driven into the hydrophobic cavity of a host like β-cyclodextrin in an aqueous solution. Such encapsulation could have several interesting consequences:

Stabilization: The host molecule could potentially insulate the energetic guest, reducing its sensitivity to external stimuli. The concept of using a host-guest strategy to enhance the stability of energetic materials is an active area of research. researchgate.net

Solubility Modification: Encapsulation can alter the solubility of a guest molecule, potentially enabling its study in different solvent environments.

Controlled Release: If the host-guest complex can be dissociated by an external stimulus (e.g., pH, light, temperature), it could provide a mechanism for the controlled release of the dinitroguanidine compound.

Conversely, derivatives of this compound could be designed to act as part of a 'host' framework, although this is a more complex synthetic challenge.

Table 2: Comparison of Common Host Molecules for Potential this compound Encapsulation

| Host Molecule | Cavity Characteristics | Potential Interaction with Guest |

|---|---|---|

| α-Cyclodextrin | Smaller, rigid hydrophobic cavity | May be too small for the butyl group. |

| β-Cyclodextrin | Mid-sized, rigid hydrophobic cavity | Ideal for encapsulating the butyl chain via hydrophobic effect. nih.gov |

| γ-Cyclodextrin | Larger, rigid hydrophobic cavity | May be too large for a single butyl chain, leading to a weak or unstable complex. |

| Calix nih.govarene | Conformationally flexible, aromatic cavity | Could potentially bind the guest through a combination of hydrophobic and π-stacking interactions. |

| Cucurbit[n]urils | Hydrophobic cavity with polar carbonyl portals | Could bind the butyl group, with potential for hydrogen bonding between the portals and the guanidine moiety. |

Catalytic Applications in Specialized Organic Transformations

The use of small organic molecules as catalysts (organocatalysis) is a major field in modern organic synthesis. organic-chemistry.org Catalysts often operate by forming a temporary covalent bond or through non-covalent interactions with the substrate. There is currently no evidence to suggest that this compound possesses catalytic activity.

However, the guanidine functional group is known for its strong basicity and ability to form hydrogen bonds, properties that are exploited in certain organocatalysts. While the electron-withdrawing nitro groups in this compound significantly reduce the basicity of the nitrogen atoms, the potential for hydrogen bond donation remains.

A speculative catalytic role could involve this hydrogen bonding capability. The molecule could act as a hydrogen-bond donor to activate an electrophile, similar to how urea (B33335) and thiourea (B124793) derivatives are used in catalysis. The two N-H protons and the highly polarized nitro groups could create a specific binding pocket for a substrate, facilitating a particular reaction pathway. Significant research would be required to investigate if such catalytic activity exists and if it can be performed without the molecule undergoing decomposition. Research on related nitroguanidine compounds shows they are typically reactants that are themselves transformed by catalysts, rather than acting as catalysts. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.